molecular formula C23H25NO2 B4053361 N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide

N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide

Cat. No.: B4053361
M. Wt: 347.4 g/mol
InChI Key: UYKZXKMUDIKYBK-UHFFFAOYSA-N
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Description

N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide is a tertiary amide compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzyl group, a furan ring, and a phenylbutyl chain attached to an acetamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the molecule.

Properties

IUPAC Name

N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-19(25)24(18-21-11-6-3-7-12-21)15-14-22(23-13-8-16-26-23)17-20-9-4-2-5-10-20/h2-13,16,22H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKZXKMUDIKYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide typically involves the acylation of N-benzyl-1-(furan-2-yl)methanamine. Several acylation methodologies have been tested, resulting in high yields under convenient conditions. For instance, the reaction can be carried out at room temperature for 10 minutes, yielding over 90% of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring efficient purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl-containing nitrofurans.

    Reduction: Corresponding amines.

    Substitution: Benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide involves its interaction with molecular targets and pathways. The compound’s amide moiety can form hydrogen donor interactions, contributing to its structural rigidity. Additionally, the presence of the furan ring and benzyl group may influence its binding affinity to specific receptors or enzymes, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide is unique due to its combination of a benzyl group, furan ring, and phenylbutyl chain, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide
Reactant of Route 2
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N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide

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